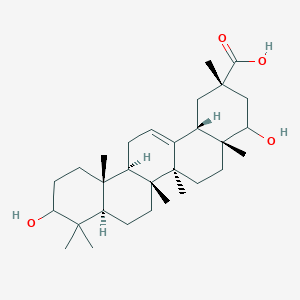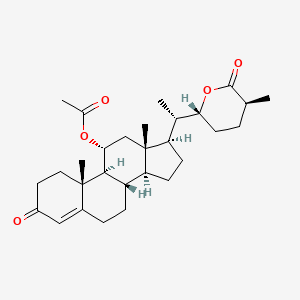![molecular formula C17H23NO2 B1259617 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)-](/img/structure/B1259617.png)
8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- is a tropane derivative known for its significant pharmacological properties. Tropane alkaloids, including this compound, are characterized by their bicyclic structure, which includes a tropane ring. These compounds are primarily found in the Solanaceae and Erythroxylaceae families .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- typically involves the construction of the tropane ring followed by the introduction of the p-tolyl group. One common method is the classical Willstätter synthesis, which constructs the tropane ring. This is followed by a Suzuki coupling reaction to introduce the aryl group at position 3 .
Industrial Production Methods: Industrial production methods for tropane alkaloids often involve biotechnological approaches, including tissue culture and microbial biosynthesis. These methods are advantageous due to their scalability and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .
Aplicaciones Científicas De Investigación
8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of tropane alkaloids and their derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to neurotransmitter transporters.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including its effects on the central nervous system.
Industry: The compound is used in the development of pharmaceuticals and as a precursor in the synthesis of other biologically active molecules
Mecanismo De Acción
The mechanism of action of 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- involves its interaction with neurotransmitter transporters, particularly the dopamine transporter. By binding to this transporter, the compound inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This action is similar to that of cocaine, although the specific binding affinities and effects may differ .
Comparación Con Compuestos Similares
Cocaine: Both compounds share a similar tropane structure and mechanism of action but differ in their specific chemical modifications and pharmacological effects.
Scopolamine: Another tropane alkaloid with significant pharmacological properties, primarily used for its anticholinergic effects.
Uniqueness: 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to inhibit dopamine reuptake makes it a valuable compound for research into the central nervous system and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H23NO2 |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
methyl (1R,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-11-4-6-12(7-5-11)14-10-13-8-9-15(18(13)2)16(14)17(19)20-3/h4-7,13-16H,8-10H2,1-3H3/t13-,14?,15+,16?/m0/s1 |
Clave InChI |
MMKZDDDDODERSJ-JWMHWRSXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2C[C@@H]3CC[C@H](C2C(=O)OC)N3C |
SMILES canónico |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C |
Sinónimos |
3-(4-methylphenyl)tropane-2-carboxylic acid methyl ester 8-methyl-3-(4-methylphenyl)-8-azabicyclo(3.2.1)octane-2-carboxylate RTI 32 RTI-32 RTI-COC 32 RTI-COC 32 methyl-(11C) ester, (1R-(exo,exo)) RTI-COC-32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide](/img/structure/B1259537.png)






![10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B1259551.png)
![Cabazitaxel-[d6]](/img/structure/B1259552.png)



![[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide](/img/structure/B1259558.png)
